5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1206969-38-1
VCID: VC13548293
InChI: InChI=1S/C16H19N5/c1-21-10-13(8-20-21)12-6-14-15(9-19-16(14)18-7-12)11-2-4-17-5-3-11/h6-11,17H,2-5H2,1H3,(H,18,19)
SMILES: CN1C=C(C=N1)C2=CC3=C(NC=C3C4CCNCC4)N=C2
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1206969-38-1

Cat. No.: VC13548293

Molecular Formula: C16H19N5

Molecular Weight: 281.36 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine - 1206969-38-1

Specification

CAS No. 1206969-38-1
Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
IUPAC Name 5-(1-methylpyrazol-4-yl)-3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C16H19N5/c1-21-10-13(8-20-21)12-6-14-15(9-19-16(14)18-7-12)11-2-4-17-5-3-11/h6-11,17H,2-5H2,1H3,(H,18,19)
Standard InChI Key WACUYHHVMHQYFE-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC3=C(NC=C3C4CCNCC4)N=C2
Canonical SMILES CN1C=C(C=N1)C2=CC3=C(NC=C3C4CCNCC4)N=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. At position 5, a 1-methyl-1H-pyrazol-4-yl group is attached, while position 3 is substituted with a piperidin-4-yl moiety . This arrangement creates a planar aromatic system with extended conjugation, enhanced by the electron-rich pyrazole and the basic piperidine group. The methyl group on the pyrazole likely improves metabolic stability, while the piperidine contributes to solubility through its potential for protonation.

Physicochemical Characteristics

Key properties are summarized in Table 1. The compound’s molecular weight (281.36 g/mol) and high nitrogen content (24.9% by mass) suggest polarity, which influences its solubility in polar aprotic solvents . The piperidine’s pKa (~10.6) implies protonation under physiological conditions, potentially enhancing water solubility.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1401034-45-4
Molecular FormulaC₁₆H₁₉N₅
Molecular Weight281.36 g/mol
Purity97%
SynonymsCHEMBL5089950, SCHEMBL23130911

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce, analogous pyrrolopyridines are synthesized via multi-step sequences involving cyclization and cross-coupling reactions . A plausible pathway (Figure 1) could involve:

  • Core Formation: Cyclocondensation of aminopyridine derivatives with ketones or aldehydes to construct the pyrrolo[2,3-b]pyridine core.

  • Functionalization: Suzuki-Miyaura coupling to introduce the 1-methylpyrazole group at position 5 .

  • Piperidine Installation: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety at position 3 .

Optimization Challenges

Reaction conditions (e.g., temperature, catalysts) critically impact yield and purity. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) are often employed in cross-coupling steps, requiring inert atmospheres and anhydrous solvents. Chromatographic purification is typically needed to achieve the reported 97% purity .

Precautionary MeasureDetails
HandlingAvoid inhalation, skin contact; use PPE (gloves, goggles)
StorageStore in airtight containers at 2–8°C, protected from moisture
First AidFlush eyes/skin with water; seek medical attention if exposed

The compound’s safety data sheet (SDS) emphasizes precautions against inhalation (P261) and skin contact (P264) . No specific toxicity data is available, but structural analogs suggest potential irritancy.

Applications and Future Directions

Drug Discovery

As a kinase inhibitor scaffold, this compound could be optimized for selectivity against oncology targets (e.g., MPS1, Aurora kinases) . Its piperidine moiety offers a handle for further derivatization to improve pharmacokinetics.

Material Science

The conjugated π-system may lend itself to organic electronic applications, though this remains unexplored. Functionalization of the piperidine nitrogen could yield ionic liquids or coordination complexes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator